3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is well-documented in the provided literature. Paper describes a two-step synthesis of a brominated benzoquinone derivative starting from a commercially available precursor. This process involves bromination followed by oxidation, with persulfate salts used as oxidants. Similarly, paper outlines the synthesis of brominated derivatives of methanone compounds through bromination and demethylation reactions. Paper also details the bromination of a disubstituted cyclohexanedione, followed by oxidation to yield a brominated phenol. These methods suggest that the synthesis of the target compound could potentially involve similar bromination and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of brominated compounds is often confirmed using techniques such as X-ray crystallography. In paper , the structure of a brominated phenol was secured through X-ray analysis of its tosyl derivative. Although the exact molecular structure of "3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone" is not provided, the structural characterization techniques mentioned could be applied to confirm its structure once synthesized.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone". However, brominated compounds are known to participate in various chemical reactions, often serving as intermediates for further chemical transformations. The synthesis pathways described in papers , , and involve bromination as a key step, indicating that the target compound could also be reactive towards nucleophilic substitution or elimination reactions due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the general properties of brominated aromatic compounds can be inferred. These compounds typically exhibit significant changes in physical properties such as melting points and solubility when compared to their non-brominated counterparts. The presence of bromine can also influence the chemical reactivity, making them more susceptible to further functionalization. The antioxidant properties of brominated phenols, as discussed in paper , suggest that the target compound may also possess similar properties, which could be explored in future studies.
properties
IUPAC Name |
1-(3-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFCXHMELVLDAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645915 |
Source
|
Record name | 1-(3-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898785-78-9 |
Source
|
Record name | 1-(3-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.